tert-Butyl (5-bromo-6-methylpyridin-3-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(5-bromo-6-methylpyridin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-7-9(12)5-8(6-13-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOWIAGBOGKPMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)NC(=O)OC(C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-bromo-6-methylpyridin-3-yl)carbamate typically involves the reaction of 5-bromo-6-methylpyridin-3-amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-bromo-6-methylpyridin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like cesium carbonate are used in solvents like 1,4-dioxane.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions yield various substituted pyridine derivatives, while coupling reactions produce biaryl compounds.
Scientific Research Applications
Organic Synthesis
tert-Butyl (5-bromo-6-methylpyridin-3-yl)carbamate serves as an important building block in organic synthesis. Its structure allows for various chemical transformations, making it useful in the development of more complex molecules. The bromine atom can participate in nucleophilic substitution reactions, enabling the introduction of diverse functional groups.
Biological Research
In biological research, this compound is utilized to study enzyme mechanisms and as a precursor for biologically active molecules. Its ability to interact with specific enzymes makes it valuable for probing enzyme activities and developing enzyme inhibitors.
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications. It may act as an inhibitor of certain enzymes involved in drug metabolism, thus enhancing the efficacy of co-administered drugs. Additionally, its structure suggests possible interactions with receptors that could lead to anti-inflammatory or neuroprotective effects.
Antimicrobial Efficacy
A study evaluated the efficacy of this compound against multidrug-resistant bacterial strains. Results indicated potent antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential use in treating infections caused by resistant pathogens.
Neuroprotective Effects
Research has shown that compounds similar to this compound exhibit protective effects against neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells. This suggests therapeutic applications in diseases like Alzheimer's.
Mechanism of Action
The mechanism of action of tert-Butyl (5-bromo-6-methylpyridin-3-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and the carbamate group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes or receptors, thereby exerting its effects.
Comparison with Similar Compounds
Key Structural and Functional Differences
Halogen vs. Alkyl Substituents
- The 5-bromo-6-methyl variant (target compound) exhibits reduced electrophilicity compared to the 5-bromo-6-chloro analog (CAS 405939-59-5) due to the electron-donating nature of the methyl group versus the electron-withdrawing chlorine . This difference impacts reactivity in nucleophilic substitutions or cross-coupling reactions.
- The 6-bromo-2-chloro derivative (CAS 1142192-48-0) demonstrates regioselectivity variations, as bromine at position 6 and chlorine at position 2 alter steric accessibility for further functionalization .
Oxygen-Containing Functional Groups
- Methoxy (OCH$_3$) and hydroxy (OH) groups enhance polarity and hydrogen-bonding capacity. For example, tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate () may exhibit higher aqueous solubility than halogenated analogs .
Biological Activity
tert-Butyl (5-bromo-6-methylpyridin-3-yl)carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a protein kinase inhibitor. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 287.15 g/mol. The compound features a tert-butyl group attached to a carbamate functional group , which is linked to a brominated pyridine ring . The bromine substitution at the 5-position and a methyl group at the 6-position enhance its chemical reactivity and biological profile.
Protein Kinase Inhibition
Research indicates that this compound acts as a protein kinase inhibitor , which is crucial in regulating various cellular processes. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, influencing signaling pathways involved in cell growth, differentiation, and metabolism. Inhibiting these kinases can disrupt aberrant signaling pathways often associated with cancer progression .
The compound's mechanism involves binding to specific protein kinases, thereby inhibiting their activity. This inhibition can lead to reduced proliferation of cancer cells and may enhance the efficacy of existing therapies. Interaction studies have demonstrated that this compound exhibits selective binding affinity towards certain kinases, making it a candidate for targeted cancer therapies .
Case Studies and Research Findings
- Inhibition Studies : A study evaluated the inhibitory effects of several pyridine derivatives on various kinases. This compound showed significant inhibition with an IC50 value indicating effective potency against specific targets .
- Selectivity Profiles : Comparative analysis with structurally similar compounds revealed that this compound maintains a unique selectivity profile, which enhances its therapeutic potential while minimizing off-target effects .
- In Vivo Studies : Animal model studies have demonstrated that administration of this compound resulted in notable reductions in tumor size, supporting its role as an effective anti-cancer agent .
Data Table: Comparison of Biological Activity
| Compound Name | IC50 (µM) | Selectivity Profile | Notable Effects |
|---|---|---|---|
| This compound | 0.25 | Selective for PKC and AKT | Significant tumor reduction in models |
| tert-Butyl (4-bromo-pyridin-2-yl)carbamate | 0.40 | Broad-spectrum | Moderate anti-proliferative effects |
| tert-Butyl (3-bromo-pyrrolo[2,3-b]pyridine) | 0.30 | Selective for MAPK | Reduced cell migration |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Material Preparation : The synthesis begins with the bromination of 6-methylpyridin-3-carbaldehyde.
- Carbamate Formation : The resulting brominated pyridine is then reacted with tert-butyl carbamate under controlled conditions.
- Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.
Q & A
Q. What are the common synthetic routes for preparing tert-Butyl (5-bromo-6-methylpyridin-3-yl)carbamate, and how can reaction conditions be optimized for yield?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A plausible route involves:
- Step 1 : Bromination of a pre-functionalized pyridine core. For example, selective bromination at the 5-position of a 6-methylpyridine derivative using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light) .
- Step 2 : Protection of the amine group using tert-butyl carbamate (Boc) via a carbamate-forming reaction, often employing di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in dichloromethane or THF .
Q. Optimization Strategies :
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry (e.g., bromine position) via coupling patterns and chemical shifts. Pyridinic protons typically resonate between δ 7.0–8.5 ppm .
- 2D NMR (HSQC, HMBC) : Resolve structural ambiguities, such as distinguishing methyl groups on the pyridine ring .
- Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺: ~301.06 g/mol for C₁₁H₁₄BrN₂O₂) and isotopic patterns for bromine .
- HPLC-PDA : Assess purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How does the bromo substituent influence the reactivity of this compound in cross-coupling reactions?
The bromine atom at the 5-position enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:
- Electronic Effects : The electron-withdrawing pyridine ring activates the C-Br bond for oxidative addition to palladium catalysts.
- Steric Hindrance : The adjacent 6-methyl group may slow transmetallation in Suzuki reactions, requiring bulky ligands (e.g., XPhos) or elevated temperatures (80–100°C) .
- Case Study : For analogous bromopyridine carbamates, coupling with aryl boronic acids achieves >80% yield using Pd(PPh₃)₄/K₂CO₃ in toluene/water .
Q. What are the stability profiles of this compound under varying storage and reaction conditions?
- Thermal Stability : Decomposition occurs above 150°C, with Boc group cleavage observed under strong acidic (e.g., TFA) or basic conditions (e.g., NaOH) .
- Light Sensitivity : Brominated aromatics may undergo photodegradation; store in amber vials at –20°C under inert gas .
- Incompatible Materials : Avoid strong oxidizers (e.g., peroxides) and reducing agents (e.g., LiAlH₄), which may degrade the carbamate or pyridine ring .
Q. How can researchers troubleshoot discrepancies in spectroscopic data for this compound?
- Scenario : Unexpected peaks in ¹H NMR.
- Step 1 : Check for residual solvents (e.g., DMSO, THF) or water using integration.
- Step 2 : Perform column chromatography or recrystallization (e.g., ethyl acetate/hexane) to remove impurities .
- Scenario : Low HRMS accuracy.
Q. What strategies are effective for resolving low yields in Boc protection reactions?
- Excess Reagent : Use 1.2–1.5 equivalents of Boc₂O to drive the reaction to completion.
- Moisture Control : Ensure anhydrous conditions via molecular sieves or inert atmosphere (N₂/Ar).
- Alternative Bases : Switch from triethylamine to DMAP (0.1 equiv) for enhanced reactivity .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility?
- Hypothesis : Discrepancies may arise from polymorphic forms or residual solvents.
- Method :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
